molecular formula C12H20N2O3 B153346 Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 774609-73-3

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B153346
CAS No.: 774609-73-3
M. Wt: 240.3 g/mol
InChI Key: WQWMUDUIUQIEII-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, a hydroxyl group, and a carboxylate group attached to the piperidine ring. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and cyanomethyl reagents.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The cyanomethyl group can be reduced to form an amine derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include alkyl halides, aryl halides, and organometallic reagents.

Major Products

    Oxidation Products: Ketone or aldehyde derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various alkyl or aryl-substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The cyanomethyl and hydroxyl groups may play a role in binding to the target site, while the tert-butyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the cyanomethyl group.

    4-(Cyanomethyl)-4-hydroxypiperidine-1-carboxylate: Lacks the tert-butyl group.

    Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate: Lacks the hydroxyl group.

Uniqueness

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of all three functional groups: tert-butyl, cyanomethyl, and hydroxyl. This combination of functional groups provides a distinct chemical reactivity and potential biological activity that sets it apart from similar compounds.

Properties

IUPAC Name

tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWMUDUIUQIEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648619
Record name tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774609-73-3
Record name tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (2 g) in DMF (20 mL) was treated with potassium cyanide (0.672 g) and the resultant mixture stirred at 20° C. for 4 days. The mixture was partitioned between ethyl acetate and brine, the organic layer was washed twice with brine, dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure. The crude product was purified by flash silica chromatography using 60% ethyl acetate in isohexane as solvent. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 1.18 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.672 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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